molecular formula C23H23FN2O4S2 B2372375 Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-68-2

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2372375
CAS No.: 941888-68-2
M. Wt: 474.57
InChI Key: HUAIDPQKNJTJQT-UHFFFAOYSA-N
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Description

“Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C17H18FN3O2S2 . It has a molecular weight of 379.5 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound intended to image dopamine D4 receptors was synthesized via electrophilic fluorination of a trimethylstannyl precursor . The precursor was obtained by a facile four-step synthetic approach .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a piperazine ring attached to a sulfonyl group, a thiophene ring, and a carboxylate group . The InChI string and Canonical SMILES provide more detailed information about the compound’s structure .


Physical and Chemical Properties Analysis

This compound has several computed properties, including a XLogP3-AA of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 379.08244733 g/mol .

Scientific Research Applications

Structural Analysis and Synthesis

The structural characterization of compounds related to Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate has been a subject of interest. For example, the study of Flunarizinium isonicotinate revealed the slightly distorted chair conformation of the piperazine ring and provided insights into the molecular interactions within the crystal, such as hydrogen bonds and π–π stacking interactions, which could be relevant for designing compounds with improved stability and solubility (Kavitha et al., 2014).

Biological Activities

Research on derivatives of piperazine, a core component of the chemical , has shown significant antibacterial activities. For instance, the synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives indicated promising antibacterial properties against various pathogens, highlighting the potential therapeutic applications of these compounds (Wu Qi, 2014).

Future Directions

Future research could explore the potential applications of this compound, particularly given the neurological activity suggested by similar compounds . Further studies could also investigate its synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-16-3-5-17(6-4-16)20-15-31-21(23(27)30-2)22(20)32(28,29)26-13-11-25(12-14-26)19-9-7-18(24)8-10-19/h3-10,15H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAIDPQKNJTJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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